1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS: 851937-46-7) is a xanthine derivative characterized by a purine-2,6-dione core with distinct substituents at positions 1, 3, 7, and 6. Its structure includes:
- 1- and 3-positions: Methyl groups, common in xanthine-based compounds to modulate solubility and receptor binding.
- 8-position: A (2-methylpiperidin-1-yl)methyl substituent, contributing to steric bulk and hydrogen-bonding capabilities .
This compound belongs to the class of 7,8-disubstituted 1,3-dimethylxanthines, which are frequently explored for their adenosine receptor antagonism and kinase inhibition properties . Its molecular formula is C₂₃H₂₉N₅O₃, with a molar mass of 423.51 g/mol.
Properties
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-phenacylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-15-9-7-8-12-26(15)14-18-23-20-19(21(29)25(3)22(30)24(20)2)27(18)13-17(28)16-10-5-4-6-11-16/h4-6,10-11,15H,7-9,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZQURUFAZMRIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS No. 838865-50-2) is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of heterocyclic compounds that are significant in medicinal chemistry due to their diverse pharmacological effects.
The molecular formula of the compound is with a molecular weight of 396.5 g/mol. The compound features a complex structure that includes a purine base and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N5O2 |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 838865-50-2 |
Anticancer Activity
Recent studies have indicated that compounds similar to 1,3-dimethyl derivatives exhibit significant anticancer properties. For instance, research has shown that purine derivatives can induce apoptosis in cancer cell lines. Specifically, compounds with similar structures have demonstrated the ability to suppress tumor growth in animal models, suggesting potential therapeutic applications in oncology .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Cell Proliferation : Compounds in this class have been observed to inhibit cell cycle progression in various cancer cell lines.
- Induction of Apoptosis : Flow cytometry analyses have revealed that these compounds can accelerate apoptosis in cancer cells, which is crucial for their anticancer effectiveness .
- Targeting Specific Receptors : The compound may interact with G protein-coupled receptors (GPCRs), which play a pivotal role in cellular signaling and could be involved in mediating its biological effects .
Neuroprotective Effects
There is emerging evidence suggesting that purine derivatives may possess neuroprotective properties. These compounds have been studied for their potential to modulate neurotransmitter systems and protect against neurodegenerative processes .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Apoptosis Induction :
- In Vivo Tumor Growth Suppression :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents at the 7- and 8-positions, which critically influence pharmacological activity and physicochemical properties. Key comparisons are outlined below:
Table 1: Structural and Functional Comparisons
Pharmacological Potential
Comparative studies suggest:
- The target compound’s piperidinylmethyl group may enhance blood-brain barrier penetration compared to piperidin-1-yl analogs .
Q & A
Q. What synthetic strategies are recommended for constructing the purine-2,6-dione core in this compound?
The purine-2,6-dione scaffold can be synthesized via nucleophilic substitution and alkylation reactions. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine derivatives) are functionalized with nucleophilic reagents like thiols or hydrazines, followed by alkylation at the 7-position using phenethyl or propyl groups. Key steps include regioselective bromination at the 8-position and subsequent substitution with heterocyclic amines (e.g., 2-methylpiperidine) . Characterization typically involves FTIR (e.g., C=O stretching at ~1650–1700 cm⁻¹) and mass spectrometry (e.g., fragmentation patterns at m/z 169, 149) to confirm structural integrity .
Q. How can researchers validate the purity and identity of synthesized batches?
Use a combination of chromatographic (HPLC, TLC) and spectroscopic methods:
- FTIR : Confirm carbonyl (C=O) and amine (N-H) functional groups.
- Mass spectrometry : Identify molecular ion peaks and fragmentation patterns.
- NMR : Analyze proton environments (e.g., methyl groups at δ ~3.0–3.5 ppm, aromatic protons at δ ~7.0–8.0 ppm) . Purity should exceed 95% via HPLC with UV detection (λ = 254 nm) .
Q. What computational tools are suitable for predicting drug-like properties of this compound?
Virtual screening using platforms like *Chemicalize.org * (ChemAxon) can predict logP, solubility, and Lipinski’s Rule of Five compliance. Parameters such as topological polar surface area (TPSA) and hydrogen-bonding capacity are critical for assessing blood-brain barrier permeability .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
Contradictions often arise from tautomerism or stereochemical ambiguity. For example:
- Tautomerism : The 7-(2-oxo-2-phenylethyl) group may exhibit keto-enol tautomerism, altering NMR chemical shifts. Use variable-temperature NMR or deuterium exchange experiments to stabilize the dominant form .
- Stereochemistry : The 2-methylpiperidine substituent’s configuration can be confirmed via X-ray crystallography or NOESY experiments to assess spatial proximity of protons .
Q. What experimental designs optimize enantioselective synthesis of the 2-methylpiperidinyl moiety?
Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) can enforce stereocontrol. For example, phenylglycinol-derived bicyclic lactams have been used to synthesize enantiopure 3-alkylpiperidines via TFA-mediated cyclization and chromatographic separation . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How does the 2-methylpiperidinyl group influence receptor binding kinetics in silico?
Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with adenosine receptors (A₁/A₂A). The piperidine’s methyl group may enhance hydrophobic interactions, while the basic nitrogen forms hydrogen bonds with conserved residues (e.g., His264 in A₂A). Compare binding scores with unsubstituted piperidine analogs to quantify steric/electronic effects .
Q. What methodological frameworks address reproducibility challenges in multi-step syntheses?
Adopt a "reaction informer" approach (e.g., Aryl Halide Chemistry Informer Library) to screen reaction conditions across diverse substrates. This identifies scalability bottlenecks (e.g., competing side reactions in alkylation steps) and optimizes catalysts/solvents (e.g., Pd-mediated cross-couplings for aryl halides) .
Theoretical and Methodological Considerations
Q. How can researchers link this compound’s activity to adenosine receptor antagonism within a theoretical framework?
Ground the study in structure-activity relationship (SAR) models for xanthine derivatives. For example:
- Hypothesis : The 8-(2-methylpiperidinyl) group mimics the ribose moiety of adenosine, competing for receptor binding.
- Validation : Perform competitive binding assays (e.g., radioligand displacement using [³H]CGS-21680 for A₂A receptors) and correlate results with computational docking .
Q. What strategies resolve discrepancies between predicted and observed pharmacokinetic properties?
Discrepancies may arise from unaccounted metabolic pathways (e.g., cytochrome P450 oxidation). Use hepatic microsome assays to identify major metabolites (e.g., N-demethylation or piperidine ring oxidation) and refine computational models with these data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
